molecular formula C9H6BrClN2 B6359485 1-(2-Bromo-4-chlorophenyl)-1H-imidazole CAS No. 1785222-27-6

1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Cat. No. B6359485
CAS RN: 1785222-27-6
M. Wt: 257.51 g/mol
InChI Key: PUWIEMUQSYAHIP-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-chlorophenyl)-1H-imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-member ring with two non-adjacent nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Imidazoles can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)-1H-imidazole has been studied for its various scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as 2-amino-4-chlorobenzyl-1H-imidazole and 2-amino-4-bromobenzyl-1H-imidazole. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer and anti-inflammatory drugs. Additionally, this compound has been studied for its potential use in the treatment of bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is not well understood. It is believed to act as an inhibitor of various enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, it is thought to act as an antioxidant, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, it has been shown to have anti-bacterial and anti-fungal effects in vitro. It has also been shown to reduce oxidative stress and inflammation in animal models.

Advantages and Limitations for Lab Experiments

1-(2-Bromo-4-chlorophenyl)-1H-imidazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it can be toxic and should be handled with care.

Future Directions

1-(2-Bromo-4-chlorophenyl)-1H-imidazole has several potential future directions for research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, it could be studied for its potential use in the treatment of various diseases, such as cancer and bacterial and fungal infections. Additionally, it could be studied for its potential use in the synthesis of new pharmaceuticals. Finally, it could be studied for its potential use in the synthesis of new heterocyclic compounds.

Synthesis Methods

1-(2-Bromo-4-chlorophenyl)-1H-imidazole can be synthesized through a variety of methods. One method involves the reaction of 2-bromo-4-chlorobenzaldehyde with 2-amino-1-methyl-1H-imidazole in an aqueous solution of hydrochloric acid. This reaction results in the formation of this compound and water as a byproduct. Another method involves the reaction of 2-bromo-4-chlorobenzaldehyde with ammonium acetate in an aqueous solution of hydrochloric acid. This reaction results in the formation of this compound and ammonium chloride as a byproduct.

Safety and Hazards

The safety and hazards associated with “1-(2-Bromo-4-chlorophenyl)-1H-imidazole” would depend on its specific physical and chemical properties. Many brominated and chlorinated organic compounds are hazardous and require careful handling .

properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWIEMUQSYAHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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